molecular formula C14H16N2O2S B1149205 N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide CAS No. 106635-54-5

N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide

Número de catálogo: B1149205
Número CAS: 106635-54-5
Peso molecular: 276.358
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-[(Dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide is a sulfur-containing heterocyclic compound featuring a benzothiopyran core substituted with a dimethylamino-methylene group, a ketone moiety, and an acetamide side chain. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Propiedades

IUPAC Name

N-[(3E)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPAZRYULEWRQ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)SC/C(=C/N(C)C)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide, with the CAS number 106635-54-5, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H16N2O2S
Molar Mass276.35 g/mol
Density1.339 g/cm³
SynonymsAcetamide derivative

The compound exhibits several biological activities attributed to its structural features. It is believed to interact with various biological targets, influencing cellular pathways and physiological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting signal transduction processes.
  • Ion Channel Interaction : Preliminary studies suggest that it may affect ion channels, which are crucial for cellular excitability and signaling.

Pharmacological Effects

Research indicates that N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide possesses various pharmacological effects:

  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Effects : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation in various experimental models.

Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising for further development as an antimicrobial agent.

Study 2: Anti-inflammatory Effects

In another investigation, the compound was assessed for its anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, suggesting that N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide effectively mitigates inflammatory responses.

Future Directions

The diverse biological activities of N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]acetamide warrant further exploration. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways affected by the compound.
  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate safety profiles and therapeutic potentials.
  • Structure–Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance efficacy and reduce toxicity.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound belongs to a broader class of acetamide derivatives with substituted heterocyclic frameworks. Key analogues include:

Compound Name/ID Core Structure Key Substituents Potential Applications
N-[3-[(Dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide (Target) Benzothiopyran Dimethylamino-methylene, 4-oxo, acetamide Enzyme inhibition, materials science
Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (2738952-61-7) Linear alkyl chain Perfluoroalkyl thioether, dimethylamino-propyl Surfactants, fluoropolymer additives
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...-4-oxo-4-pyrrolidin-1-yl-butylamide Triazine Dimethylamino-benzylidene, pyrrolidinyl butylamide Anticancer agents, kinase inhibitors

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-oxo group and sulfur atom enhance electrophilicity compared to perfluoroalkyl thioethers in 2738952-61-7, which exhibit strong lipophilicity .
  • Heterocyclic Core : Benzothiopyran’s aromaticity and sulfur atom contrast with triazine’s planar, nitrogen-rich structure in , affecting binding affinity in biological systems.
  • Hydrogen Bonding Capacity: The acetamide group in the target compound enables hydrogen bonding (N–H···O and C=O···H interactions), a feature less pronounced in perfluoroalkylated analogues .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The benzothiopyran core may reduce aqueous solubility compared to triazine derivatives due to increased hydrophobicity.
  • Metabolic Stability : The sulfur atom in benzothiopyran could enhance metabolic stability relative to ester-containing analogues (e.g., 2744262-09-5 in ), which are prone to hydrolysis.
  • Toxicity : Perfluoroalkyl derivatives (e.g., 2738952-61-7) are associated with environmental persistence and bioaccumulation risks, whereas the target compound’s acetamide group may mitigate such concerns .

Crystallographic and Computational Studies

Computational modeling would predict interactions with biological targets such as kinases or GPCRs, leveraging its acetamide and thiopyran motifs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.